molecular formula C22H16O7 B11164938 methyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}propanoate

methyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}propanoate

Cat. No.: B11164938
M. Wt: 392.4 g/mol
InChI Key: KOKGDWOCSFANIR-UHFFFAOYSA-N
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Description

Methyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}propanoate is a complex organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}propanoate typically involves the condensation of 4-hydroxycoumarin with methyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or acetonitrile. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

Methyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}propanoate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity. The pathways involved include oxidative stress modulation and apoptosis induction .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[2-oxo-4-phenyl-2H-chromen-7-yl]oxy}propanoate
  • Ethyl 2-{[2-oxo-4-phenyl-2H-chromen-7-yl]oxy}propanoate
  • Methyl 2-{[2-oxo-4-methyl-2H-chromen-7-yl]oxy}propanoate

Uniqueness

Methyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}propanoate is unique due to its dual coumarin structure, which imparts distinct chemical and biological properties. This dual structure enhances its ability to interact with multiple molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C22H16O7

Molecular Weight

392.4 g/mol

IUPAC Name

methyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxypropanoate

InChI

InChI=1S/C22H16O7/c1-12(21(24)26-2)27-14-7-8-15-16(11-20(23)28-19(15)10-14)17-9-13-5-3-4-6-18(13)29-22(17)25/h3-12H,1-2H3

InChI Key

KOKGDWOCSFANIR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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